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molecular formula C9H18N2O4 B057805 tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate CAS No. 121505-93-9

tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Cat. No. B057805
M. Wt: 218.25 g/mol
InChI Key: XJVZHKXGDQXSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206139B2

Procedure details

To a solution of Boc-Gly-OH (4250 g, 24.26 mol), N,O-dimethylhydroxylamine-HCl (2839 g, 29.10 mol) and DMAP (297 g, 2.43 mol) in dichloromethane (36 L), is added triethylamine (5.54 L) at 0° C. over a period of 90 min followed by the addition of EDC hydrochloride (5674 g, 29.60 mol). The mixture is stirred at 0° C. for 1 h then warmed to room temp for 24 h. The reaction mixture is cooled to 0° C. and quenched with 1.0M HCl to pH 3 to 4, stirred at room temp for 20 min, then allowed to stand and separate. The organic phase is washed successively with 1.0M HCl (15 L), water (15.0 L) and brine (8.0 L), dried over Na2SO4 and filtered. The filtrate is concentrated under reduced pressure to provide the title compound (4985 g; 94% yield) as a white solid.
Quantity
4250 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine-HCl
Quantity
2839 g
Type
reactant
Reaction Step One
Quantity
5.54 L
Type
reactant
Reaction Step One
Name
Quantity
297 g
Type
catalyst
Reaction Step One
Quantity
36 L
Type
solvent
Reaction Step One
Quantity
5674 g
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[NH:1]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:2][C:3]([OH:5])=O.Cl.[CH3:14][NH:15][O:16][CH3:17].C(N(CC)CC)C.CCN=C=NCCCN(C)C.Cl>CN(C1C=CN=CC=1)C.ClCCl>[CH3:17][O:16][N:15]([CH3:14])[C:3](=[O:5])[CH2:2][NH:1][C:6](=[O:7])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4250 g
Type
reactant
Smiles
N(CC(=O)O)C(=O)OC(C)(C)C
Name
N,O-dimethylhydroxylamine-HCl
Quantity
2839 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
5.54 L
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
297 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
36 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5674 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then warmed to room temp for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 1.0M HCl to pH 3 to 4
STIRRING
Type
STIRRING
Details
stirred at room temp for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
separate
WASH
Type
WASH
Details
The organic phase is washed successively with 1.0M HCl (15 L), water (15.0 L) and brine (8.0 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CON(C(CNC(OC(C)(C)C)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4985 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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